9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-
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Overview
Description
9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo-: is a derivative of 9,9’-spirobi[9H-fluorene], a compound known for its robust structure and unique properties. This compound is particularly notable for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- typically involves the bromination of 9,9’-spirobi[9H-fluorene]. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid and refluxing the mixture for about 2 hours. The resulting white solid is then recrystallized with ethanol to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination and purification processes on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo various substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction:
Common Reagents and Conditions:
Bromination: Bromine or brominating agents in the presence of catalysts.
Reflux Conditions: Often used to facilitate reactions and improve yields.
Major Products:
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the fabrication of OLEDs and other optoelectronic devices due to its high photoluminescence efficiency and chemical stability.
Gas Absorbents: Potential use in the synthesis of spirobifluorene-based conjugated microporous polymers.
Biology and Medicine:
Research Tool:
Industry:
Material Science: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- exerts its effects is primarily related to its electronic structure. The spiro linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This makes it highly effective in optoelectronic applications.
Comparison with Similar Compounds
2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Used as a blue-emitting material in electroluminescent devices.
2-Bromo-9,9’-spirobi[fluorene]: Another derivative with similar applications in OLEDs.
Uniqueness: 9,9’-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2’-bromo- stands out due to its specific substitution pattern, which can influence its electronic properties and make it suitable for specialized applications in organic electronics and material science.
Properties
CAS No. |
876173-76-1 |
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Molecular Formula |
C27H13BrN2 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-bromo-9,9'-spirobi[fluorene]-2',7'-dicarbonitrile |
InChI |
InChI=1S/C27H13BrN2/c28-18-7-10-22-19-3-1-2-4-23(19)27(26(22)13-18)24-11-16(14-29)5-8-20(24)21-9-6-17(15-30)12-25(21)27/h1-13H |
InChI Key |
CGDRXWCPUVGFQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)C#N)C6=C4C=C(C=C6)C#N)C=C(C=C3)Br |
Origin of Product |
United States |
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